molecular formula C13H16N2O3 B3081200 1-{[(3-Methylphenyl)amino]carbonyl}proline CAS No. 1097832-63-7

1-{[(3-Methylphenyl)amino]carbonyl}proline

Cat. No.: B3081200
CAS No.: 1097832-63-7
M. Wt: 248.28 g/mol
InChI Key: IYDWIEKTZDGAEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-{[(3-Methylphenyl)amino]carbonyl}proline” could potentially involve the Mannich reaction . The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The final product is a β-amino-carbonyl compound, also known as a Mannich base .


Molecular Structure Analysis

As a proline derivative, “this compound” shares some structural characteristics with proline . Proline is unique among the 20 protein-forming amino acids in that the amine nitrogen is bound to not one but two alkyl groups, thus making it a secondary amine .


Chemical Reactions Analysis

The Mannich reaction is a key reaction involving "this compound" . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base . The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.28 g/mol.

Scientific Research Applications

Proline in Biological Contexts

Proline, a unique amino acid, plays various roles in biological systems. Its primary functional groups and the trans-cis isomerization of the peptidyl-prolyl amide bond significantly impact protein structure and function. Substitutions on the proline ring, both natural and synthetic, have led to new research applications, especially in the realm of NMR labeling, thanks to the introduction of elements like fluorine into the proline structure. This aids in obtaining structural information from labeled peptides and proteins, and in understanding the physicochemical effects of these substitutions (Kubyshkin, Pridma, & Budisa, 2018).

Flavor Generation

Proline's interaction with carbonyl compounds is crucial in flavor generation. It is one of the amino acids involved in creating distinct flavors in cheeses through reactions with various carbonyl compounds. The formation of specific flavor compounds like 2-acetyl-1-pyrroline from proline highlights its significance in food chemistry (Griffith & Hammond, 1989).

Proline's Structural Role in Proteins

Proline's unique structure, where the side-chain is cyclized back onto the backbone, restricts its backbone conformation. This has major implications for the overall structure of proteins, influencing their folding and functionality. The constraints it places on residue conformations preceding it and its impact on protein dynamics are areas of extensive research (Williamson, 1994).

Catalysis and Synthesis

Proline is a key catalyst in asymmetric synthesis, particularly in reactions like the Mannich reaction. Its role in generating beta-amino carbonyl compounds and in the enantioselective synthesis of 1,2-amino alcohols exemplifies its versatility and importance in organic chemistry (List, Pojarliev, Biller, & Martin, 2002).

Protein Prosthesis

Proline analogs are used in creating surrogates for cis-prolyl peptide bonds, crucial for protein structure and function. The synthesis of 1,5-disubstituted[1,2,3]triazoles, as cis-peptide bond surrogates using proline, demonstrates its applicability in protein engineering and understanding protein dynamics (Tam, Arnold, Soellner, & Raines, 2007).

Mechanism of Action

The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and formaldehyde . The compound with the carbonyl functional group will tautomerize to the enol form, after which it attacks the iminium ion .

Future Directions

The Mannich reaction, which involves “1-{[(3-Methylphenyl)amino]carbonyl}proline”, is used in many areas of organic chemistry . It has applications in the synthesis of alkyl amines, peptides, nucleotides, antibiotics, and alkaloids . Therefore, the future directions of “this compound” could involve its use in these areas.

Properties

IUPAC Name

1-[(3-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)14-13(18)15-7-3-6-11(15)12(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDWIEKTZDGAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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